N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BQ-788 and is a selective antagonist of the endothelin B receptor.
Mechanism of Action
BQ-788 acts as a selective antagonist of the endothelin B receptor, which is involved in various physiological processes, including vasoconstriction, cell proliferation, and migration. By blocking the endothelin B receptor, BQ-788 can inhibit these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
BQ-788 has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell proliferation and migration, and improving neurological function. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
BQ-788 has several advantages for lab experiments, including its selectivity for the endothelin B receptor and its ability to inhibit various physiological processes. However, it also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research of BQ-788, including exploring its potential therapeutic applications in various diseases, investigating its mechanism of action in more detail, and developing more potent and selective analogs of BQ-788. Additionally, further research is needed to determine the optimal dosage and administration of BQ-788 for its potential clinical use.
Conclusion:
In conclusion, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide, or BQ-788, is a chemical compound that has gained significant attention in scientific research. It has potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. BQ-788 acts as a selective antagonist of the endothelin B receptor and has various biochemical and physiological effects. While it has several advantages for lab experiments, further research is needed to determine its optimal dosage and administration for its potential clinical use.
Synthesis Methods
The synthesis method of BQ-788 involves the reaction of 3-nitrobenzoyl chloride with N-butyl-N-methylamine to form N-butyl-N-methyl-3-nitrobenzamide. This intermediate compound is then reacted with 2-hydroxy-8-methylquinoline to obtain the final product, N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-nitrobenzamide.
Scientific Research Applications
BQ-788 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve neurological function.
properties
IUPAC Name |
N-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-4-11-24(22(27)17-9-6-10-19(13-17)25(28)29)14-18-12-16-8-5-7-15(2)20(16)23-21(18)26/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTKFKMXFFGALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.